CHELEX 100

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

CHELEX 100 is a chelating ion exchange resin produced by Bio-Rad Laboratories. It is a styrene-divinylbenzene copolymer containing paired iminodiacetate ions, which act as chelating groups in binding polyvalent metal ions. This resin is known for its high selectivity for divalent over monovalent ions, making it particularly effective in binding transition metals such as copper, iron, and other heavy metals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

CHELEX 100 is synthesized by polymerizing styrene and divinylbenzene to form a copolymer matrix. The copolymer is then functionalized with iminodiacetate groups through a chemical reaction that introduces these chelating groups into the polymer structure .

Industrial Production Methods

The industrial production of this compound involves large-scale polymerization and functionalization processes. The resin is available in various grades, including analytical grade, biotechnology grade, and technical grade, each tailored for specific applications. The resin is purified and sized to ensure consistent performance in analytical and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

CHELEX 100 primarily undergoes chelation reactions, where the iminodiacetate groups bind to metal ions. This resin is highly selective for divalent and trivalent metal ions, such as copper (Cu2+), iron (Fe3+), and lead (Pb2+) .

Common Reagents and Conditions

The chelation process typically occurs in aqueous solutions with a pH range of 4 to 14. The resin can be regenerated using dilute acid solutions, which protonate the iminodiacetate groups and release the bound metal ions .

Major Products Formed

The major products formed from the chelation reactions are metal-chelate complexes, where the metal ions are tightly bound to the iminodiacetate groups on the resin. These complexes can be easily separated from the solution, allowing for the purification of the target compounds .

Aplicaciones Científicas De Investigación

CHELEX 100 has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of CHELEX 100 involves the chelation of metal ions by the iminodiacetate groups. These groups form stable complexes with divalent and trivalent metal ions, effectively removing them from the solution. The resin’s high selectivity for metal ions is due to the strong affinity of the iminodiacetate groups for these ions, even in the presence of high concentrations of monovalent cations .

Comparación Con Compuestos Similares

CHELEX 100 is unique among chelating resins due to its high selectivity for divalent and trivalent metal ions and its strong binding affinity. Similar compounds include:

Dowex A-1: Another chelating resin with iminodiacetate groups, but with different polymer matrix properties.

Amberlite IRC-718: A chelating resin with iminodiacetate groups, used for similar applications but with different physical and chemical properties.

Diphonix Resin: A chelating resin with phosphonic acid groups, offering different selectivity and binding properties compared to this compound.

This compound stands out due to its versatility, high selectivity, and strong binding affinity, making it a preferred choice for many applications in scientific research and industry .

Propiedades

Número CAS |

147171-95-7 |

|---|---|

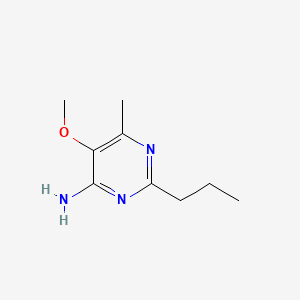

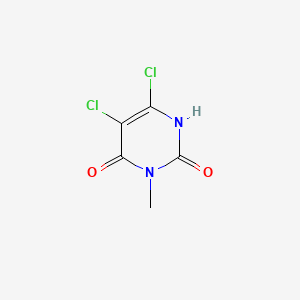

Fórmula molecular |

C8H17N3O2 · 2HCl |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.